molecular formula C19H17N5O2S B12165042 N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(2-(3-methoxyphenyl)thiazol-4-yl)acetamide

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(2-(3-methoxyphenyl)thiazol-4-yl)acetamide

Cat. No.: B12165042
M. Wt: 379.4 g/mol
InChI Key: VHCOKLHZLJUAFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)-2-(2-(3-methoxyphenyl)thiazol-4-yl)acetamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyridine core linked via a methylene group to an acetamide moiety. The acetamide branch is further substituted with a thiazole ring bearing a 3-methoxyphenyl group at the 2-position. This structural architecture positions it within a class of bioactive molecules where triazole and thiazole moieties are known to enhance pharmacological properties such as kinase inhibition, antimicrobial activity, or anti-inflammatory effects .

Properties

Molecular Formula

C19H17N5O2S

Molecular Weight

379.4 g/mol

IUPAC Name

2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C19H17N5O2S/c1-26-15-6-4-5-13(9-15)19-21-14(12-27-19)10-18(25)20-11-17-23-22-16-7-2-3-8-24(16)17/h2-9,12H,10-11H2,1H3,(H,20,25)

InChI Key

VHCOKLHZLJUAFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=CS2)CC(=O)NCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Biological Activity

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(2-(3-methoxyphenyl)thiazol-4-yl)acetamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name indicates a structure that combines a triazole moiety with a thiazole and an acetamide group. The molecular formula is C15H16N4OS, with a molecular weight of approximately 300.38 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the [1,2,4]triazolo[4,3-a]pyridine scaffold. In particular, derivatives with similar structures have shown promising results against several cancer cell lines.

Case Study: Antitumor Activity

A study evaluated the anticancer properties of compounds derived from [1,2,4]triazolo[4,3-a]pyridine. Among these compounds, one exhibited significant activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM respectively . This suggests that the triazole-pyridine framework may enhance cytotoxicity against tumor cells.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • c-Met Kinase Inhibition : Certain derivatives have been identified as c-Met kinase inhibitors. The inhibition of this receptor tyrosine kinase is critical as it plays a role in tumor growth and metastasis. For instance, a related compound showed an IC50 value of 48 nM against c-Met kinase .
  • Cell Cycle Arrest : Research indicates that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. Techniques such as Annexin V-FITC/PI staining have demonstrated increased apoptotic rates in treated cells .
  • Antimalarial Activity : Interestingly, some derivatives have also been tested for antimalarial activity against Plasmodium falciparum, showing IC50 values around 2.24 μM and 4.98 μM for selected compounds . This highlights the versatility of the triazole-thiazole scaffold beyond oncology.

Comparative Biological Activity

CompoundTargetIC50 Value (μM)Reference
This compoundA5490.83 ± 0.07
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-chloroacetimidic acid hydrochloridec-Met Kinase48
Thiazole derivativePlasmodium falciparum2.24

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and similar derivatives. Key findings include:

  • Cytotoxicity Against Cancer Cell Lines : The compound exhibits significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, one derivative showed IC50 values of 0.83 μM for A549, 0.15 μM for MCF-7, and 2.85 μM for HeLa cells, indicating strong anti-tumor activity .
  • Mechanisms of Action :
    • c-Met Kinase Inhibition : Some derivatives act as inhibitors of c-Met kinase, a receptor tyrosine kinase involved in tumor growth and metastasis. One study reported an IC50 value of 48 nM for a related compound against c-Met kinase .
    • Induction of Apoptosis : The compound can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and increased apoptotic rates as demonstrated by Annexin V-FITC/PI staining .

Other Therapeutic Applications

Beyond oncology, the compound has shown potential in other areas:

  • Antimalarial Activity : Certain derivatives have been tested against Plasmodium falciparum, the malaria-causing parasite, with IC50 values around 2.24 μM and 4.98 μM for selected compounds .

Case Studies

  • Study on Antitumor Activity :
    • A comprehensive evaluation was conducted on several derivatives derived from the [1,2,4]triazolo[4,3-a]pyridine scaffold. The study confirmed significant anticancer activities across multiple cell lines with varying mechanisms of action .
  • Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1) :
    • A novel class of compounds based on the triazolo[4,3-a]pyridine scaffold was developed as IDO1 inhibitors. These compounds enhance immune response capabilities and show promise in cancer immunotherapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogous derivatives, as outlined below:

Core Heterocyclic Systems

  • Triazolo-Pyridine vs. Triazolo-Pyrimidine/Thiadiazepine :
    describes a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine derivative synthesized via chalcone condensation. Unlike the target compound’s triazolo-pyridine core, this derivative incorporates a seven-membered thiadiazepine ring fused to the triazole. Such systems are associated with enhanced conformational flexibility, which may impact binding kinetics .
  • Triazolo-Pyridazine Derivatives: lists compounds like 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (891117-12-7), where the triazole is fused to a pyridazine ring.

Substituent Variations

  • Thiazole Substituents :
    The target compound’s 3-methoxyphenyl-thiazole group differs from the tert-butyl-substituted thiazole in 2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide (). Bulkier substituents like tert-butyl may hinder membrane permeability but improve metabolic stability .
  • Linker Modifications :
    highlights a propanamide linker (N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide), which extends the distance between the triazole and benzothiazole groups compared to the acetamide linker in the target compound. Longer linkers may enhance flexibility but reduce binding pocket compatibility .

Pharmacological Implications

  • Electronic Effects: Methoxy groups (e.g., 3-methoxy in the target vs. The meta-substitution in the target compound may sterically hinder interactions compared to para-substituted analogs .
  • Sulfanyl vs. Methylene Linkages :
    Compounds with sulfanyl bridges (e.g., ) exhibit distinct electronic profiles compared to methylene-linked derivatives like the target compound. Sulfur atoms may engage in hydrophobic interactions or disulfide bonding in biological systems .

Comparative Data Table

Compound Name / Identifier Core Structure Key Substituents Linker Type Notable Properties
N-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)-2-(2-(3-methoxyphenyl)thiazol-4-yl)acetamide [1,2,4]Triazolo[4,3-a]pyridine Thiazole-4-yl with 3-methoxyphenyl Acetamide Potential kinase modulation
10a () Tetrahydrobenzothieno-triazolo-pyrimidine Phenyl sulfanyl Sulfanyl-acetamide Conformational flexibility
2-[(5,7-Dimethyltriazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(tert-butyl)thiazol-2-yl]acetamide () [1,2,4]Triazolo[4,3-a]pyrimidine tert-butyl-thiazole, dimethyl-pyrimidine Sulfanyl-acetamide Enhanced metabolic stability
891117-12-7 () [1,2,4]Triazolo[4,3-b]pyridazine 4-Ethoxyphenyl, methyl-pyridazine Acetamide Electron-deficient core
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-thiazolo-triazol-3-yl]sulfanyl]propanamide () Thiazolo-triazole Benzothiazole, 4-chlorophenyl Propanamide Extended linker for flexibility

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.